5-Chloro-3-methylpyridine-2-carboxylic acid 5-Chloro-3-methylpyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 886365-46-4
VCID: VC2473515
InChI: InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
SMILES: CC1=CC(=CN=C1C(=O)O)Cl
Molecular Formula: C7H6ClNO2
Molecular Weight: 171.58 g/mol

5-Chloro-3-methylpyridine-2-carboxylic acid

CAS No.: 886365-46-4

Cat. No.: VC2473515

Molecular Formula: C7H6ClNO2

Molecular Weight: 171.58 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-methylpyridine-2-carboxylic acid - 886365-46-4

Specification

CAS No. 886365-46-4
Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
IUPAC Name 5-chloro-3-methylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Standard InChI Key QQNDJNHLMAFNJI-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1C(=O)O)Cl
Canonical SMILES CC1=CC(=CN=C1C(=O)O)Cl

Introduction

Chemical Identity and Basic Properties

5-Chloro-3-methylpyridine-2-carboxylic acid, also known as 5-chloro-3-methylpicolinic acid, is a heterocyclic aromatic compound with a pyridine backbone . It is characterized by a carboxylic acid group at the 2-position, a methyl group at the 3-position, and a chlorine atom at the 5-position of the pyridine ring.

Identification Parameters

The compound is identified through several key parameters that distinguish it from other chemical entities. These parameters include registry numbers, molecular characteristics, and structural identifiers as outlined in the table below:

ParameterValue
CAS Number886365-46-4
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Monoisotopic Mass171.008706
ChemSpider ID11391121

Alternative Nomenclature

The compound is known by several systematic and common names in chemical literature:

  • 5-Chloro-3-methylpicolinic acid

  • 5-Chloro-3-methylpyridine-2-carboxylic acid

  • 2-Pyridinecarboxylic acid, 5-chloro-3-methyl- (ACD/Index Name)

  • 2-Carboxy-5-chloro-3-methylpyridine

  • 5-Chlor-3-methyl-2-pyridincarbonsäure (German)

  • Acide 5-chloro-3-méthyl-2-pyridinecarboxylique (French)

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-chloro-3-methylpyridine-2-carboxylic acid is essential for its effective handling, storage, and application in various chemical processes.

Physical Properties

The compound exhibits distinctive physical characteristics that influence its behavior in different environments:

PropertyValueNote
Physical StateSolidAt standard conditions
Boiling Point323.9±37.0 °CPredicted value
Density1.390±0.06 g/cm³Predicted value
Melting PointNot specified in available data-
SolubilitySoluble in ethyl acetate, ethanolInferred from synthesis procedure

Chemical Properties

The chemical behavior of this compound is influenced by its functional groups and structural features:

PropertyValueNote
pKa3.04±0.37Predicted value, indicates moderate acidity
Functional GroupsCarboxylic acid, pyridine nitrogen, chlorineReactive sites
ReactivityAcidic character due to carboxylic groupCan form salts with bases
StabilityRequires storage under inert gasSuggests sensitivity to oxidation

Synthesis Methodologies

The synthesis of 5-chloro-3-methylpyridine-2-carboxylic acid can be achieved through several approaches, with the hydrolysis of the corresponding nitrile being the most well-documented method.

Synthesis from 5-chloro-3-methylpyridine-2-carbonitrile

The primary synthesis route involves the hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile under basic conditions followed by acidification:

  • A solution of 5-chloro-3-methylpicolinonitrile (24.0 g, 157 mmol) is prepared in ethanol (100 mL).

  • Sodium hydroxide solution (5.0N, 110 ml, 550 mmol) is added to this mixture.

  • The resulting mixture is refluxed at 90°C for 18 hours.

  • After cooling to room temperature, the reaction mixture is concentrated and diluted with water.

  • The pH of the solution is adjusted to 4 by adding 5N HCl.

  • The precipitated solid is filtered and set aside.

  • The filtrate is extracted with ethyl acetate multiple times.

  • The aqueous layer is again acidified with 5N HCl to pH 4 and extracted with ethyl acetate.

  • All ethyl acetate extracts are combined, dried, and concentrated.

  • The combined solids are dried in a high vacuum oven at 40°C for 12 hours.

This procedure yields 5-chloro-3-methylpicolinic acid (24.1 g, 140 mmol) with an 89% yield .

Analytical Confirmation

The synthesized product can be confirmed using various analytical techniques:

  • LC/MS (ESI+): m/z = 172.0 (M+H)

  • 1H NMR (400 MHz, CHLOROFORM-d): δ ppm 11.29 (br. s., 1H), 8.41 (d, J=1.76 Hz, 1H), 7.73 (d, J=1.76 Hz, 1H), 2.75 (s, 3H)

Alternative Synthesis Approaches

While the literature primarily focuses on the nitrile hydrolysis route, other potential starting materials have been mentioned:

  • From 2-bromo-3-methyl-5-chloropyridine

  • From 2,5-dichloropyridine through selective functionalization

Applications and Research Significance

5-Chloro-3-methylpyridine-2-carboxylic acid has found significant applications primarily as a chemical intermediate in the synthesis of more complex molecules with biological activity.

Agrochemical Applications

This compound serves as an important intermediate in the agrochemical industry:

  • Used in the synthesis of biologically active compounds for crop protection

  • Referenced in multiple patents related to agrochemical development (e.g., WO 2016/005263, WO 2016/030229, WO 2016/059145)

  • The chlorinated pyridine structure contributes to specific biological activities in the final products

Chemical Research Value

Beyond its direct applications, the compound holds value in chemical research:

  • As a model compound for studying the reactivity of substituted pyridine carboxylic acids

  • For investigating selective functionalization of heteroaromatic systems

  • In developing synthetic methodologies for complex heterocyclic structures

Related Compounds and Analogs

Understanding the relationship between 5-chloro-3-methylpyridine-2-carboxylic acid and structurally similar compounds provides valuable context for its chemistry and applications.

Structural Analogs

Several related compounds share structural similarity:

  • 5-Chloropicolinic acid (lacking the 3-methyl group)

  • 3-Methylpicolinic acid (lacking the 5-chloro group)

  • 5-Chloro-3-alkylsulfanyl-pyridine-2-carboxylic acids (with sulfur-containing substituents replacing the methyl group)

Synthetic Precursors and Derivatives

The compound exists within a network of related chemicals:

  • 5-Chloro-3-methylpyridine-2-carbonitrile (precursor)

  • 5-Chloro-3-methylpyridine-2-carboxylate esters (derivatives)

  • 5-Chloro-3-methylpyridine-2-carboxamides (derivatives)

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